molecular formula C12H10FNO3 B8462881 Methyl 6-cyano-7-fluorochroman-4-carboxylate

Methyl 6-cyano-7-fluorochroman-4-carboxylate

Cat. No.: B8462881
M. Wt: 235.21 g/mol
InChI Key: DPUCCPKCTQRGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-cyano-7-fluorochroman-4-carboxylate is a useful research compound. Its molecular formula is C12H10FNO3 and its molecular weight is 235.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

methyl 6-cyano-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylate

InChI

InChI=1S/C12H10FNO3/c1-16-12(15)8-2-3-17-11-5-10(13)7(6-14)4-9(8)11/h4-5,8H,2-3H2,1H3

InChI Key

DPUCCPKCTQRGON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCOC2=C1C=C(C(=C2)F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 6-bromo-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylate (415 mg, 1.44 mmol) was diluted with N-methylpyrrolidone (5 mL) followed by the addition of Cu(I)CN (643 mg, 7.18 mmol). The reaction was bubbled with argon for 20 minutes, then heated at 160° C. under a slight argon bubble for 6 hours. The reaction was cooled to ambient temperature and loaded directly onto a Biotage 25 column eluting with 5% ethyl acetate/hexanes to 100% ethyl acetate to yield the title compound (260 mg, 77.0% yield).
Name
Methyl 6-bromo-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylate
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cu(I)CN
Quantity
643 mg
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

Methyl 6-bromo-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylate (415 mg, 1.44 mmol) was diluted with N-methylpyrrolidone (5 mL) followed by the addition of Cu(I) CN (643 mg, 7.18 mmol). The reaction was bubbled with argon for 20 minutes, then heated at 160° C. under a slight argon bubble for 6 hours. The reaction was cooled to ambient temperature and loaded directly onto a Biotage 25 column eluting with 5% ethyl acetate/hexanes to 100% ethyl acetate to yield the title compound (260 mg, 77.0% yield).
Name
Methyl 6-bromo-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylate
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
77%

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